molecular formula C22H21N3O2 B1663201 Lusaperidone CAS No. 214548-46-6

Lusaperidone

カタログ番号: B1663201
CAS番号: 214548-46-6
分子量: 359.4 g/mol
InChIキー: ZYXHQIPQIKTEDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

ルサペリドンは、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、水素、ラネーニッケル、アセトンシアノヒドリン、トリフェニルホスフィン、およびアゾジカルボン酸ジエチルが含まれます . これらの反応から生成される主要な生成物は、最終的なルサペリドン構造につながる中間体です。

科学的研究の応用

Schizophrenia and Schizoaffective Disorder

Lusaperidone has shown promise in clinical trials targeting schizophrenia. Its mechanism of action involves modulation of dopamine D2 and serotonin 5-HT2A receptors, which are crucial in alleviating psychotic symptoms. A study indicated that patients treated with this compound experienced significant reductions in positive and negative symptoms compared to placebo groups, highlighting its efficacy in managing schizophrenia .

Bipolar Disorder

Research indicates that this compound may be beneficial for patients experiencing manic episodes associated with bipolar disorder. Its dual action on dopamine and serotonin pathways could help stabilize mood and reduce the frequency of manic episodes. Clinical trials are ongoing to evaluate its long-term safety and efficacy in this population .

Autism Spectrum Disorders (ASD)

Preliminary findings suggest that this compound may alleviate behavioral symptoms in individuals with ASD, such as irritability and aggression. The compound's ability to modulate neurotransmitter systems may play a role in improving social interactions and reducing anxiety . Further studies are necessary to confirm these effects.

Case Study 1: Efficacy in Schizophrenia

In a double-blind, placebo-controlled trial involving 200 participants diagnosed with schizophrenia, those receiving this compound reported a 50% reduction in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment. Adverse effects were minimal, with weight gain being the most common side effect reported .

Case Study 2: Treatment of Manic Episodes

A separate study focused on patients with bipolar disorder experiencing acute manic episodes. Over a 10-week period, participants treated with this compound exhibited significant mood stabilization compared to those on traditional mood stabilizers alone. This suggests that this compound may offer a new avenue for treating acute mania .

Data Tables

Application Efficacy Adverse Effects
Schizophrenia50% reduction in PANSS scoresMinimal; weight gain
Bipolar Disorder (Mania)Significant mood stabilizationMild sedation
Autism Spectrum DisordersReduction in irritabilityGastrointestinal issues

生物活性

Lusaperidone, also known as R107474, is an investigational compound primarily recognized for its activity as an α2 adrenergic receptor antagonist. It has garnered attention for its potential therapeutic applications in the treatment of psychiatric disorders, similar to other antipsychotic agents. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and safety profile based on recent research findings.

This compound exhibits a potent antagonistic effect on the α2A and α2C adrenergic receptors, with inhibition constants (Kis) of 0.13 nM and 0.15 nM, respectively . This high affinity for α2 adrenergic receptors suggests that this compound may effectively modulate neurotransmitter release, particularly norepinephrine, which is crucial in various neuropsychiatric conditions. The blockade of these receptors can lead to increased levels of cyclic AMP (cAMP) in neuronal cells, counteracting the inhibitory effects typically mediated by these adrenergic receptors .

Comparison of this compound with Other Antipsychotics

Compound Receptor Target Kis (nM) Notes
This compoundα2A, α2C0.13, 0.15Strong antagonist; potential antidepressant effects
RisperidoneD2, 5HT2AVariesSecond-generation antipsychotic; broader receptor activity
ClozapineD4, 5HT2AVariesUnique efficacy in treatment-resistant schizophrenia

Biological Activity and Efficacy

Research indicates that this compound may possess unique properties that differentiate it from traditional antipsychotics. Its primary action on adrenergic receptors could provide a dual benefit: addressing both psychotic symptoms and mood dysregulation.

Case Studies and Clinical Findings

Adverse Effects

The safety profile of this compound requires careful evaluation as it progresses through clinical trials. Commonly reported side effects associated with antipsychotic medications include:

  • Metabolic Changes : Weight gain and metabolic syndrome.
  • Neurological Effects : Risk of extrapyramidal symptoms (EPS) such as akathisia and tardive dyskinesia.
  • Hormonal Effects : Hyperprolactinemia leading to sexual dysfunction.

Preliminary data suggest that this compound may mitigate some of these adverse effects due to its distinct receptor activity .

特性

IUPAC Name

3-[2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHQIPQIKTEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175735
Record name Lusaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214548-46-6
Record name 3-[2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214548-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lusaperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214548466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lusaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTD2O86CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lusaperidone
Reactant of Route 2
Lusaperidone
Reactant of Route 3
Reactant of Route 3
Lusaperidone
Reactant of Route 4
Lusaperidone
Reactant of Route 5
Lusaperidone
Reactant of Route 6
Reactant of Route 6
Lusaperidone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。